solubility of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol in organic solvents
solubility of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol in organic solvents
An In-depth Technical Guide to the Solubility of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol, a substituted benzimidazole of interest to researchers in medicinal chemistry and drug development. Given the limited publicly available experimental data for this specific molecule, this guide synthesizes foundational principles of solubility, predictive analysis based on its molecular structure, and detailed, field-proven methodologies for its empirical determination. This document is intended to serve as a vital resource for scientists engaged in the synthesis, purification, formulation, and biological evaluation of this compound and its analogs. We will delve into the theoretical underpinnings of its solubility, provide a predicted solubility profile, and offer a step-by-step protocol for accurate experimental validation.
Introduction to 1,2-dimethyl-1H-1,3-benzodiazol-5-ol
1,2-dimethyl-1H-1,3-benzodiazol-5-ol belongs to the benzimidazole class of heterocyclic aromatic organic compounds. The benzimidazole nucleus, consisting of a fused benzene and imidazole ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The diverse biological activities associated with benzimidazole derivatives underscore the importance of understanding their fundamental physicochemical properties, among which solubility is paramount for drug discovery and development processes.[2]
The structure of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol, featuring a polar hydroxyl group and non-polar methyl groups appended to the benzimidazole core, suggests a nuanced solubility profile across a range of organic solvents. Accurate solubility data is critical for:
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Synthetic Work-up and Purification: Selecting appropriate solvents for extraction, precipitation, and chromatography.
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Formulation Development: Designing solvent systems for preclinical and clinical formulations.
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Biological Assays: Ensuring compound viability and accurate concentration in in vitro and in vivo testing.
This guide aims to bridge the current information gap by providing a robust framework for understanding and experimentally determining the solubility of this compound.
Caption: Molecular structure of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol.
Theoretical Principles of Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute (1,2-dimethyl-1H-1,3-benzodiazol-5-ol) and the solvent.
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Hydrogen Bonding: The hydroxyl (-OH) group on the benzene ring and the nitrogen atoms in the imidazole moiety can act as hydrogen bond donors and acceptors, respectively. This suggests favorable interactions with polar protic solvents (e.g., alcohols) and some polar aprotic solvents.
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Dipole-Dipole Interactions: The inherent polarity of the benzimidazole ring system will contribute to its solubility in polar solvents (both protic and aprotic) that possess significant dipole moments.[2]
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Van der Waals Forces: The aromatic rings and the methyl groups provide non-polar surface area, allowing for van der Waals interactions with non-polar solvents. However, these forces are generally weaker than hydrogen bonding and dipole-dipole interactions.
The interplay of these forces dictates the overall solubility. The presence of both a polar hydroxyl group and non-polar methyl groups suggests that 1,2-dimethyl-1H-1,3-benzodiazol-5-ol will exhibit amphiphilic characteristics to some extent, leading to a varied solubility profile.
Predicted Solubility Profile
Based on the structural features and general solubility trends of benzimidazole derivatives, a predicted solubility profile for 1,2-dimethyl-1H-1,3-benzodiazol-5-ol is presented below.[2][3] It is crucial to recognize that this is a qualitative prediction, and experimental verification is essential.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The solvent's hydroxyl group can form strong hydrogen bonds with the solute's hydroxyl and imidazole nitrogen atoms.[3] |
| Isopropanol, n-Butanol | Moderate | Increased alkyl chain length in the alcohol reduces its overall polarity, potentially decreasing solubility compared to methanol and ethanol.[3] | |
| Polar Aprotic | DMSO, DMF | High | These solvents are strong hydrogen bond acceptors and have large dipole moments, enabling effective solvation of the polar benzimidazole core.[4] |
| Acetone, Acetonitrile | Moderate | These solvents are polar but less effective at hydrogen bonding than DMSO or DMF, which may result in moderate solubility. | |
| Ethyl Acetate | Moderate to Low | Offers a balance of polar (ester group) and non-polar (ethyl and acetyl groups) characteristics. | |
| Non-Polar | Toluene, Dichloromethane | Low | The aromatic ring of toluene and the polarity of dichloromethane may allow for some interaction, but the overall non-polar nature is not ideal for the polar functional groups.[5] |
| Hexane, Heptane | Very Low | The non-polar nature of these aliphatic hydrocarbon solvents is generally not conducive to dissolving the polar benzimidazole core.[2] |
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step protocol for the experimental determination of the solubility of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol. This method is based on the isothermal equilibrium technique, which is a reliable and widely used approach.
Materials and Equipment
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1,2-dimethyl-1H-1,3-benzodiazol-5-ol (solid, >98% purity)
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Selected organic solvents (analytical grade or higher)
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Analytical balance (readable to at least 0.1 mg)
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Vials with screw caps (e.g., 4 mL glass vials)
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Thermostatic shaker or orbital shaker with temperature control
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Centrifuge
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Syringes and syringe filters (0.22 µm, solvent-compatible)
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Volumetric flasks and pipettes
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow Diagram
